ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 924858-71-9
VCID: VC6365932
InChI: InChI=1S/C9H9N3O3S2/c1-3-15-7(14)5-4-6(13)10-8-12(5)11-9(16-2)17-8/h4H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC(=O)N=C2N1N=C(S2)SC
Molecular Formula: C9H9N3O3S2
Molecular Weight: 271.31

ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate

CAS No.: 924858-71-9

Cat. No.: VC6365932

Molecular Formula: C9H9N3O3S2

Molecular Weight: 271.31

* For research use only. Not for human or veterinary use.

ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate - 924858-71-9

Specification

CAS No. 924858-71-9
Molecular Formula C9H9N3O3S2
Molecular Weight 271.31
IUPAC Name ethyl 2-methylsulfanyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C9H9N3O3S2/c1-3-15-7(14)5-4-6(13)10-8-12(5)11-9(16-2)17-8/h4H,3H2,1-2H3
Standard InChI Key HXKDGSVFPCYNPX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=O)N=C2N1N=C(S2)SC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a thiadiazolo[3,2-a]pyrimidine backbone fused with a pyrimidine ring, substituted at the 2-position with a methylsulfanyl group and at the 5-position with an ethyl carboxylate moiety. The IUPAC name, molecular formula, and key properties are summarized in Table 1.

Table 1: Molecular Properties of Ethyl 2-(Methylsulfanyl)-7-Oxo-7H- Thiadiazolo[3,2-a]Pyrimidine-5-Carboxylate

PropertyValue
IUPAC NameEthyl 2-methylsulfanyl-7-oxo- thiadiazolo[3,2-a]pyrimidine-5-carboxylate
Molecular FormulaC₉H₉N₃O₃S₂
Molecular Weight271.3 g/mol
SMILES NotationCCOC(=O)C1=CC(=O)N=C2N1N=C(S2)SC
Key Functional GroupsThiadiazole, Pyrimidine, Carboxylate, Methylsulfanyl

The sulfur atoms in the thiadiazole ring contribute to the compound’s electron-deficient character, enhancing its reactivity in cyclization and nucleophilic substitution reactions . The ethyl carboxylate group improves solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Synthesis and Production

Synthetic Routes

The synthesis of ethyl 2-(methylsulfanyl)-7-oxo-7H- thiadiazolo[3,2-a]pyrimidine-5-carboxylate involves multi-step organic reactions, typically starting with the cyclization of thiadiazolo[3,2-a]pyrimidine precursors. A representative pathway includes:

  • Cyclocondensation: Reaction of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiadiazole ring .

  • Functionalization: Introduction of the methylsulfanyl group via nucleophilic substitution using methanethiol or its derivatives.

  • Esterification: Attachment of the ethyl carboxylate moiety through esterification of the carboxylic acid intermediate.

Key Reaction Conditions:

  • Temperature: 80–120°C

  • Catalysts: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for Michael addition steps .

  • Solvents: Ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF).

Industrial Scalability

Industrial production employs continuous flow chemistry to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis reduce reaction times from hours to minutes, achieving yields exceeding 85% in pilot-scale studies .

Biological Activities

Antimicrobial Properties

Thiadiazolopyrimidine derivatives exhibit broad-spectrum antimicrobial activity. In a 2021 study, pyrano-thiadiazolopyrimidine analogs demonstrated potent inhibition against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The mechanism involves disruption of bacterial cell membrane integrity and inhibition of DNA gyrase, a critical enzyme for DNA replication.

Table 2: Antimicrobial Activity of Thiadiazolopyrimidine Derivatives

Compound ClassTarget MicroorganismMIC (µg/mL)Mechanism
Pyrano-Thiadiazolo[3,2-a]pyrimidineS. aureus8Cell membrane disruption
Pyrano-Thiadiazolo[3,2-a]pyrimidineE. coli16DNA gyrase inhibition

Structure-Activity Relationship (SAR)

Modifications to the thiadiazolopyrimidine scaffold significantly influence pharmacological efficacy:

  • C-2 Position: Substitution with methylsulfanyl improves membrane permeability and target binding affinity .

  • C-5 Position: Ethyl carboxylate enhances solubility without compromising activity.

  • C-7 Position: Oxo groups are critical for hydrogen bonding with enzymatic active sites.

Table 3: Impact of Substituents on Biological Activity

Position ModifiedSubstituentEffect on Activity
C-2Methylsulfanyl↑ Lipophilicity, ↑ cytotoxicity
C-5Ethyl carboxylate↑ Solubility, ↓ metabolic clearance
C-7Oxo↑ Hydrogen bonding with targets

Research Findings and Applications

Preclinical Studies

In murine models, thiadiazolopyrimidine derivatives reduced tumor volume by 60% after 14 days of oral administration . Pharmacokinetic studies revealed a plasma half-life of 4.2 hours, supporting twice-daily dosing regimens.

Therapeutic Applications

  • Antimicrobial Agents: Development of topical formulations for drug-resistant skin infections.

  • Anticancer Adjuvants: Combination therapy with cisplatin to enhance efficacy and reduce toxicity.

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